molecular formula C10H11N3 B14139355 2-(2,4-dimethyl-1H-pyrrol-1-yl)pyrimidine

2-(2,4-dimethyl-1H-pyrrol-1-yl)pyrimidine

Katalognummer: B14139355
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: JTIDYUYKMUQDOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylpyrrole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dimethylpyrrole
  • 2,4-Dimethylpyrimidine
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidine

Comparison: 2-(2-4-Dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the combination of pyrrole and pyrimidine rings, which imparts distinct chemical properties. Compared to 2,4-dimethylpyrrole, it has enhanced stability and reactivity due to the presence of the pyrimidine ring. Similarly, it differs from 2,4-dimethylpyrimidine by having additional functional groups that can participate in various chemical reactions .

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

2-(2,4-dimethylpyrrol-1-yl)pyrimidine

InChI

InChI=1S/C10H11N3/c1-8-6-9(2)13(7-8)10-11-4-3-5-12-10/h3-7H,1-2H3

InChI-Schlüssel

JTIDYUYKMUQDOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN1C2=NC=CC=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.